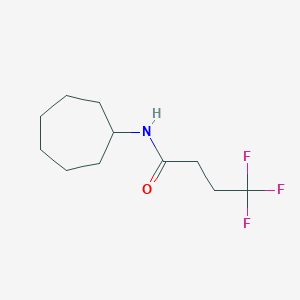
N-Cycloheptyl-4,4,4-trifluorobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cycloheptyl-4,4,4-trifluorobutanamide, also known as CTB, is a synthetic compound that belongs to the family of perfluoroalkyl amides. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and environmental science.
作用机制
The exact mechanism of action of N-Cycloheptyl-4,4,4-trifluorobutanamide is not fully understood. However, it has been suggested that N-Cycloheptyl-4,4,4-trifluorobutanamide may interact with specific proteins or enzymes in the body, leading to the modulation of various cellular pathways. In cancer research, N-Cycloheptyl-4,4,4-trifluorobutanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In bacterial infections, N-Cycloheptyl-4,4,4-trifluorobutanamide has been found to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
N-Cycloheptyl-4,4,4-trifluorobutanamide has been shown to have minimal toxicity and side effects in animal studies. In a study conducted on rats, N-Cycloheptyl-4,4,4-trifluorobutanamide was found to have no adverse effects on body weight, organ weight, or blood parameters. However, further studies are needed to fully understand the biochemical and physiological effects of N-Cycloheptyl-4,4,4-trifluorobutanamide in humans.
实验室实验的优点和局限性
The advantages of using N-Cycloheptyl-4,4,4-trifluorobutanamide in lab experiments include its high purity, stability, and ease of synthesis. N-Cycloheptyl-4,4,4-trifluorobutanamide can also be easily modified to introduce specific functional groups for various applications. The limitations of using N-Cycloheptyl-4,4,4-trifluorobutanamide in lab experiments include its relatively high cost and limited availability from commercial suppliers.
未来方向
There are several future directions for the research and development of N-Cycloheptyl-4,4,4-trifluorobutanamide. In medicinal chemistry, N-Cycloheptyl-4,4,4-trifluorobutanamide can be further modified to improve its efficacy and selectivity towards specific targets. In materials science, N-Cycloheptyl-4,4,4-trifluorobutanamide can be used as a building block for the synthesis of novel materials with specific properties such as conductivity and magnetism. In environmental science, N-Cycloheptyl-4,4,4-trifluorobutanamide can be studied as a potential alternative to PFAS for various applications such as water repellents and fire retardants. Overall, N-Cycloheptyl-4,4,4-trifluorobutanamide has shown great potential for various scientific research applications and warrants further investigation.
合成方法
The synthesis of N-Cycloheptyl-4,4,4-trifluorobutanamide involves the reaction of 4,4,4-trifluorobutanoyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-Cycloheptyl-4,4,4-trifluorobutanamide as a white solid with a high purity. The synthesis method is relatively simple and can be easily scaled up for industrial production.
科学研究应用
N-Cycloheptyl-4,4,4-trifluorobutanamide has shown promising results in various scientific research fields. In medicinal chemistry, N-Cycloheptyl-4,4,4-trifluorobutanamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In materials science, N-Cycloheptyl-4,4,4-trifluorobutanamide has been used as a building block for the synthesis of novel materials with unique properties such as high thermal stability and hydrophobicity. In environmental science, N-Cycloheptyl-4,4,4-trifluorobutanamide has been studied as a potential alternative to perfluoroalkyl substances (PFAS), which are known to be persistent and harmful to the environment.
属性
IUPAC Name |
N-cycloheptyl-4,4,4-trifluorobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO/c12-11(13,14)8-7-10(16)15-9-5-3-1-2-4-6-9/h9H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPPLEFDFRZYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cycloheptyl-4,4,4-trifluorobutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

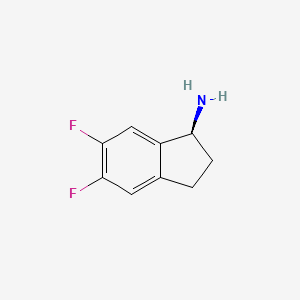
![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2581043.png)
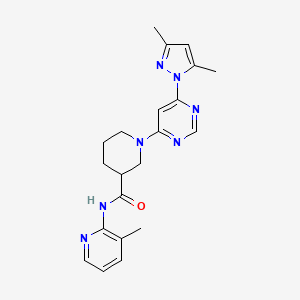
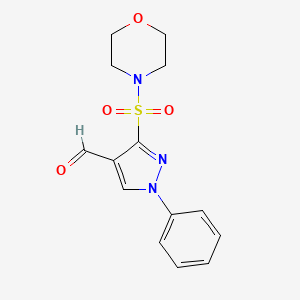
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2581048.png)
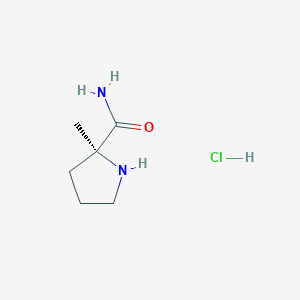
![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride](/img/structure/B2581051.png)
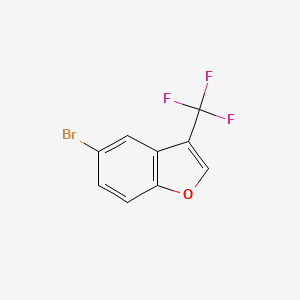
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2581054.png)
![2-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2581055.png)
![phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2581057.png)
![6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2581059.png)
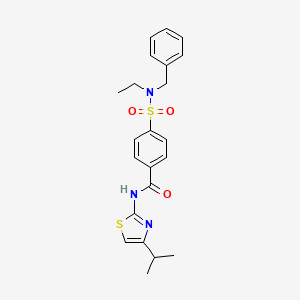
![ethyl 2-(2H-chromene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581063.png)